molecular formula C12H17N2O2+ B294748 1-Methyl-3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}pyridinium

1-Methyl-3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}pyridinium

Cat. No. B294748
M. Wt: 221.28 g/mol
InChI Key: KQFGQNBTLQNKFI-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}pyridinium (MPP+) is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. MPP+ is a positively charged molecule that is structurally similar to the neurotransmitter dopamine and is known to selectively destroy dopaminergic neurons in the brain.

Scientific Research Applications

MPP+ has been extensively studied in scientific research due to its potential applications in various fields. In neuroscience, MPP+ is used to selectively destroy dopaminergic neurons in the brain, which can be useful in studying Parkinson's disease. In toxicology, MPP+ is used as a model compound to study the toxicity of other chemicals. MPP+ has also been used in the development of biosensors for detecting dopamine.

Mechanism of Action

MPP+ selectively destroys dopaminergic neurons in the brain by entering the neurons through the dopamine transporter and inhibiting mitochondrial respiration. This leads to the production of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects:
MPP+ has been shown to cause a decrease in dopamine levels in the brain, which can lead to Parkinson's disease-like symptoms such as tremors and difficulty with movement. MPP+ has also been shown to cause oxidative stress and inflammation in cells.

Advantages and Limitations for Lab Experiments

One advantage of using MPP+ in lab experiments is its selectivity for dopaminergic neurons, which allows for the study of Parkinson's disease. However, MPP+ is a toxic compound and must be handled with care. Additionally, MPP+ is not structurally identical to dopamine, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving MPP+. One direction is the development of new compounds that selectively target dopaminergic neurons without the toxic effects of MPP+. Another direction is the use of MPP+ in the development of biosensors for detecting dopamine in vivo. Finally, the use of MPP+ in the study of other neurological disorders, such as Alzheimer's disease, may also be explored.

Synthesis Methods

MPP+ can be synthesized through a multi-step process involving the reaction of 1-methyl-4-piperidone with tetrahydrofuran and cyanogen bromide. This reaction yields 1-methyl-4-(tetrahydro-2-furanyl)-4-piperidinol, which is then reacted with chloroformic acid to produce MPP+. The purity of MPP+ can be increased through column chromatography.

properties

Molecular Formula

C12H17N2O2+

Molecular Weight

221.28 g/mol

IUPAC Name

1-methyl-N-(oxolan-2-ylmethyl)pyridin-1-ium-3-carboxamide

InChI

InChI=1S/C12H16N2O2/c1-14-6-2-4-10(9-14)12(15)13-8-11-5-3-7-16-11/h2,4,6,9,11H,3,5,7-8H2,1H3/p+1

InChI Key

KQFGQNBTLQNKFI-UHFFFAOYSA-O

SMILES

C[N+]1=CC=CC(=C1)C(=O)NCC2CCCO2

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)NCC2CCCO2

Origin of Product

United States

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